molecular formula C17H17N5O B4514004 N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide

N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide

Cat. No.: B4514004
M. Wt: 307.35 g/mol
InChI Key: CZIPCWFPIVYELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Tetrazole to Benzyl Chloride: The synthesized tetrazole is then reacted with benzyl chloride to form the tetrazolylmethylbenzyl intermediate.

    Formation of the Benzamide: The final step involves the reaction of the intermediate with 2-phenylethylamine under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted tetrazole derivatives.

Scientific Research Applications

N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The phenylethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide: shares similarities with other benzamide derivatives and tetrazole-containing compounds.

    4-(1H-tetrazol-1-ylmethyl)benzamide: Lacks the phenylethyl group, which may affect its biological activity and solubility.

    N-(2-phenylethyl)benzamide: Lacks the tetrazole ring, which may reduce its ability to interact with specific molecular targets.

Uniqueness

This compound is unique due to the presence of both the tetrazole ring and the phenylethyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.

Properties

IUPAC Name

N-(2-phenylethyl)-4-(tetrazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(18-11-10-14-4-2-1-3-5-14)16-8-6-15(7-9-16)12-22-13-19-20-21-22/h1-9,13H,10-12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIPCWFPIVYELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.